molecular formula C20H20N6O B12163604 N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide

Cat. No.: B12163604
M. Wt: 360.4 g/mol
InChI Key: CIFOVJREIAITLT-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

Preparation Methods

The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Synthesis of the Indole Derivative: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Coupling of the Tetrazole and Indole Rings: The final step involves coupling the tetrazole ring with the indole derivative through a carboxamide linkage.

Chemical Reactions Analysis

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide undergoes various chemical reactions:

Scientific Research Applications

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential as an antiviral, anti-inflammatory, and anticancer agent due to its ability to interact with various biological targets.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of viral infections and inflammatory diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide can be compared with other similar compounds:

This compound stands out due to its unique combination of a tetrazole ring and an indole ring, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

N-[3-(2-methyltetrazol-5-yl)phenyl]-1-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C20H20N6O/c1-13(2)26-11-10-16-17(8-5-9-18(16)26)20(27)21-15-7-4-6-14(12-15)19-22-24-25(3)23-19/h4-13H,1-3H3,(H,21,27)

InChI Key

CIFOVJREIAITLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C

Origin of Product

United States

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